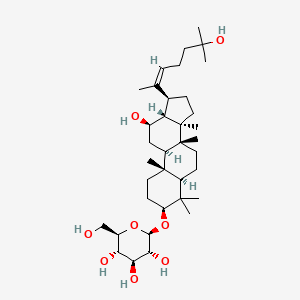

Pseudoginsenoside Rh2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

人参皂苷Rh2伪衍生物是人参皂苷Rh2的一种新型衍生物,人参皂苷Rh2是人参根部中的一种化合物。 它以其对多种恶性肿瘤的促凋亡作用而闻名,使其成为癌症研究中的一种重要化合物 . 据报道,人参皂苷Rh2伪衍生物可以诱导肝细胞癌细胞发生保护性自噬,突出了其潜在的治疗应用 .

作用机制

人参皂苷Rh2伪衍生物通过多种分子靶点和途径发挥作用:

生化分析

Biochemical Properties

Pseudoginsenoside Rh2 interacts with several enzymes and proteins. It has been observed to significantly increase the expressions of BAX, cleaved-caspase-3, and cleaved-caspase-9, while it decreases the Bcl-2 expression . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it facilitates the accumulation of autophagosomes and autolysosomes within HepG2 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It activates AMPK and inhibits the PI3K/Akt/mTOR pathway in a concentration-dependent manner . This leads to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound at concentrations 20, 40, and 60 μM significantly facilitates the accumulation of autophagosomes and autolysosomes within the HepG2 cells . This indicates the product’s stability and long-term effects on cellular function in in vitro studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to influence the HIF1-α/PDK4 axis, thereby affecting tumor aerobic glycolysis and mitochondrial function

准备方法

合成路线和反应条件: 人参皂苷Rh2伪衍生物的制备涉及多个步骤,包括乙酰化和其他化学修饰。 合成路线通常以人参皂苷Rh2为前体,然后进行特定的化学反应以引入所需的官能团 .

工业生产方法: 人参皂苷Rh2伪衍生物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程包括严格的质量控制措施,以保持最终产品的稳定性和功效 .

化学反应分析

反应类型: 人参皂苷Rh2伪衍生物会发生各种化学反应,包括:

氧化: 此反应涉及添加氧或去除氢,通常使用氧化剂。

还原: 此反应涉及添加氢或去除氧,通常使用还原剂。

取代: 此反应涉及用另一个官能团取代一个官能团,通常使用特定的试剂和催化剂。

常用试剂和条件:

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

催化剂: 碳载钯,氧化铂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,人参皂苷Rh2伪衍生物的氧化可能会产生具有不同生物活性的各种氧化衍生物 .

科学研究应用

人参皂苷Rh2伪衍生物在科学研究中具有广泛的应用,包括:

化学: 用作研究人参皂苷及其衍生物化学行为的模型化合物。

生物学: 研究其在细胞过程(如凋亡和自噬)中的作用。

医学: 探讨其作为抗癌剂的潜力,特别是在诱导癌细胞发生凋亡和自噬方面.

工业: 用于开发药物制剂和保健品.

相似化合物的比较

人参皂苷Rh2伪衍生物与其化学结构和生物活性不同,这使其与其他人参皂苷不同。类似的化合物包括:

人参皂苷Rh2: 人参皂苷Rh2伪衍生物的母体化合物。

人参皂苷Rg3: 以其抗癌特性而闻名,但其分子结构和特定生物学效应不同。

人参皂苷Rb1和Rb2: 其他人参皂苷,具有不同程度的生物活性,包括抗炎和抗癌作用.

生物活性

Pseudoginsenoside Rh2 (pseudo-G-Rh2) is a novel derivative of ginsenoside Rh2, which is one of the primary active constituents found in ginseng. This compound has garnered attention for its diverse biological activities, particularly in the context of cancer therapy, immunomodulation, and neuroprotection. This article reviews the current understanding of the biological activity of pseudo-G-Rh2, supported by research findings and case studies.

1. Anticancer Activity

Pseudo-G-Rh2 has demonstrated significant anticancer properties across various studies. Its mechanism primarily involves the induction of apoptosis in cancer cells through multiple pathways:

- Induction of Apoptosis : In a study involving A549 lung adenocarcinoma cells, pseudo-G-Rh2 treatment resulted in a dose-dependent increase in apoptosis. The compound was shown to activate caspases (caspase-3 and caspase-9), leading to mitochondrial membrane potential loss and upregulation of pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like Bcl-2 .

- Cell Growth Inhibition : Pseudo-G-Rh2 significantly inhibited cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and A549 cells. The cytotoxicity was evaluated using MTT assays, revealing a clear dose-response relationship .

- Involvement of Signaling Pathways : The compound activates the Ras/Raf/ERK/p53 signaling pathway, which is crucial for mediating cellular responses to stress and apoptosis . Additionally, it has been shown to inhibit the PI3K/Akt/mTOR pathway, further enhancing its anticancer effects .

Table 1: Effects of this compound on Cancer Cells

| Cell Line | Concentration (µM) | Apoptosis Rate (%) | Key Findings |

|---|---|---|---|

| A549 | 0, 20, 40, 60 | 3.75, 5.70, 12.30, 34.26 | Increased ROS levels; caspase activation |

| HepG2 | 20, 40, 60 | Not specified | Induction of autophagy; increased LC3 II/LC3 I ratio |

Immunomodulatory Effects

Pseudo-G-Rh2 also exhibits immunomodulatory effects that may contribute to its therapeutic potential:

- Enhancement of Immune Response : In a study involving immunosuppressed mice, pseudo-G-Rh2 administration led to increased levels of CD3+ T lymphocytes and enhanced natural killer (NK) cell activity. The treatment also resulted in elevated serum levels of interleukin-2 (IL-2) and tumor necrosis factor-alpha (TNF-α), indicating a robust immune response .

- Neuroprotective Effects : Research has highlighted the potential antidepressant properties of ginsenosides, including pseudo-G-Rh2. These compounds have been shown to modulate neuroinflammation and oxidative stress responses in animal models .

Autophagy Induction

Recent studies suggest that pseudo-G-Rh2 may induce protective autophagy alongside apoptosis:

- Mechanism Exploration : Pseudo-G-Rh2 was found to facilitate autophagosome accumulation in HepG2 cells through mechanisms involving AMPK activation and inhibition of the mTOR pathway. This dual action—promoting both apoptosis and autophagy—could enhance its anticancer efficacy .

Case Studies

Several case studies have documented the effects of pseudo-G-Rh2:

- Case Study on Lung Cancer : A clinical observation noted that patients treated with ginsenoside derivatives experienced reduced tumor sizes and improved survival rates compared to control groups. This supports laboratory findings regarding the compound's efficacy in inducing apoptosis in lung cancer cells.

- Animal Models : In vivo studies using mouse models have demonstrated that pseudo-G-Rh2 can ameliorate tumor growth while enhancing immune function, further validating its role as an adjunct therapy in cancer treatment.

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(Z)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O8/c1-20(10-9-14-32(2,3)42)21-11-16-36(8)27(21)22(38)18-25-34(6)15-13-26(33(4,5)24(34)12-17-35(25,36)7)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/b20-10-/t21-,22-,23-,24+,25-,26+,27+,28-,29+,30-,31+,34+,35-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDZBVXSGVWFFX-UKHVTAPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。